molecular formula C9H13N B032423 Cumylamine CAS No. 585-32-0

Cumylamine

Cat. No. B032423
CAS RN: 585-32-0
M. Wt: 135.21 g/mol
InChI Key: KDFDOINBXBEOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Cumylamine and similar arylamines can be synthesized through various chemical routes, including the FeCl2-promoted cleavage of unactivated C-C bonds of alkylarenes, such as cumene, and direct nitrogenation strategies. This method not only provides a straightforward synthesis of arylamines but also offers potential strategies for the degradation of polystyrene, highlighting its environmental relevance (Qin et al., 2012). Additionally, the synthesis of di(hetero)arylamines via transition-metal-free cross-coupling between nitrosoarenes and boronic acids has been reported, showcasing the mild and versatile nature of this synthesis method (Roscales & Csákÿ, 2018).

Molecular Structure Analysis

The molecular structure of cumylamine, like other arylamines, features an aromatic ring bonded to an amino group. This structure imparts certain electronic characteristics to the molecule, affecting its reactivity and interaction with other chemical species. The analysis of arylamine-type molecules, including their synthesis and characteristics, provides insight into their physical properties and chemical behavior (Manifar & Rohani, 2008).

Chemical Reactions and Properties

Arylamines, including cumylamine, participate in a wide range of chemical reactions, owing to the nucleophilic nature of the amino group. These reactions include coupling reactions, such as the palladium-catalyzed decarboxylative synthesis of arylamines, which is a novel approach for the synthesis of arylamines via intramolecular decarboxylative coupling (Dai et al., 2016). Additionally, copper-catalyzed synthesis of primary arylamines from aryl halides using amidine hydrochlorides as ammonia surrogates has been developed, offering a practical approach to primary arylamines (Gao et al., 2008).

Scientific Research Applications

  • Synthetic Cannabinoids : Cumylamine-containing synthetic cannabinoids, such as CUMYL-PINACA, exhibit moderate to strong activities as agonists on both CB1 and CB2 receptors. This property is useful in forensic cases to identify and understand the effects of these synthetic compounds (Asada et al., 2017).

  • Pro-Convulsant Effects : CUMYL-4CN-BINACA, another derivative, is a potent synthetic cannabinoid receptor agonist. It produces pro-convulsant effects in mice at a lower dose than reported for any other synthetic cannabinoid receptor agonist (SCRA) to date (Kevin et al., 2019).

  • Diabetes Management : Cuminum cyminum essential oil, which is related to cumylamine in chemical composition, may help in controlling complications of diabetes type II by decreasing serum levels of insulin, fasting blood sugar (FBS), and glycosylated hemoglobin, while increasing adiponectin levels (Jafari et al., 2016).

  • Stress and Memory : Cumin extract, associated with cumylamine in terms of its plant origin, has shown antistress, antioxidant, and memory-enhancing activities. This makes it beneficial for combating stress and related disorders (Koppula & Choi, 2011).

  • Cancer and Other Disorders : Black cumin and its main bioactive component thymoquinone (TQ) offer protection against various disorders and cancer, and act as an antidote. This research potentially relates to the broader chemical family of cumylamine (Hannan et al., 2021).

  • Pharmaceutical Synthesis : The synthesis of the VEGF-R2 kinase inhibitor JNJ-17029259 involves transforming 4-(5-isoxazolyl)benzonitrile to a cumylamine derivative, demonstrating its use in pharmaceutical manufacturing (Reuman et al., 2008).

  • Antifungal Activity : Cumin essential oil, which shares its origin with cumylamine, has shown in vitro antifungal activity against Candida spp. isolates, with low cytotoxicity at certain concentrations (Vieira et al., 2019).

Safety And Hazards

Cumylamine is classified as toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

2-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFDOINBXBEOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207216
Record name Benzenemethanamine, alpha,alpha-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpropan-2-amine

CAS RN

585-32-0
Record name Cumylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, alpha,alpha-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 585-32-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanamine, alpha,alpha-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpropan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cumylamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cumylamine
Reactant of Route 3
Cumylamine
Reactant of Route 4
Cumylamine
Reactant of Route 5
Cumylamine
Reactant of Route 6
Cumylamine

Citations

For This Compound
196
Citations
A Asada, T Doi, T Tagami, A Takeda, Y Satsuki… - Forensic …, 2018 - Springer
Pentyl-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (CUMYL-PINACA) is a carboxamide-type synthetic cannabinoid comprising a cumylamine moiety. Recently, the detection …
Number of citations: 21 link.springer.com
KB Walsh, HK Andersen - International journal of molecular sciences, 2020 - mdpi.com
… group of the indole and indazole carboxamides with a cumylamine. The azaindole SCs (5F-AB-… The cumylamine, azaindole and benzimidazole SCs represent three of the newer groups …
Number of citations: 50 www.mdpi.com
M Reuman, S Beish, J Davis, MJ Batchelor… - The Journal of …, 2008 - ACS Publications
… VEGF-R2 kinase inhibitor 10 (JNJ-17029259) is described in which the key precursor, 4-(5-isoxazolyl)benzonitrile, undergoes clean transformation to the corresponding cumylamine …
Number of citations: 23 pubs.acs.org
RC Kevin, L Anderson, IS McGregor, R Boyd… - Frontiers in …, 2019 - frontiersin.org
… CUMYL-4CN-BINACA (1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide) is structurally related to potent, cumylamine-derived SCRAs such as 5F-CUMYL-PINACA, but …
Number of citations: 29 www.frontiersin.org
C Suzuki, K Hirano, T Satoh, M Miura - Organic letters, 2013 - ACS Publications
The ruthenium-catalyzed alkenylation reactions of 2-aminobiphenyls and cumylamine proceed smoothly to produce the corresponding regioselectively alkenylated products. These …
Number of citations: 86 pubs.acs.org
SF Nelsen, PD Bartlett - Journal of the American Chemical Society, 1966 - ACS Publications
… Abstract: Azocumene (2,2'-diphenyl-2,2'-azopropane) has been prepared from cumylamine and … prepared from cumylamine by oxidative coupling with iodine pentafluoride, in a manner …
Number of citations: 133 pubs.acs.org
N Baindur, N Chadha, BM Brandt… - Journal of medicinal …, 2005 - ACS Publications
… Treatment of 1 with cumylamine afforded the 2-chloro analogue (4), which could be further … -5-methoxytriazine (7) and when followed by cumylamine yields 8 in relatively good yield. …
Number of citations: 70 pubs.acs.org
J Clayden, CJ Menet, K Tchabanenko - Tetrahedron, 2002 - Elsevier
… p-Anisoyl chloride (1.39 g, 8.14 mmol) was added dropwise to a solution of cumylamine 2 (1 g, 7.4 mmol) and triethylamine (1.12 g, 11.1 mmol) in DCM (10 mL). After 12 h, water was …
Number of citations: 95 www.sciencedirect.com
XL Zhou, YL Su, PS Wang, LZ Gong - Acta Chimica Sinica, 2018 - sioc-journal.cn
… The presence of 6 mol% Pd(OAc)2, 24 mol% P(4-MeOC6H4)3, 6 mol% chiral phosphoric acid (R)-TRIP, 80 mol% cumylamine and 1.50 equivalents of 2,6-dimethylbenzoquinone …
Number of citations: 24 sioc-journal.cn
SD Banister, M Connor - New Psychoactive Substances: Pharmacology …, 2018 - Springer
… The exception to this trend is a series of cumylamine derivatives (eg, 78–87, Fig. 9) intended to treat pain and nausea, stimulate appetite, and enhance mood, as reported in a patent in …
Number of citations: 70 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.